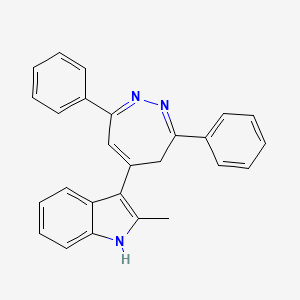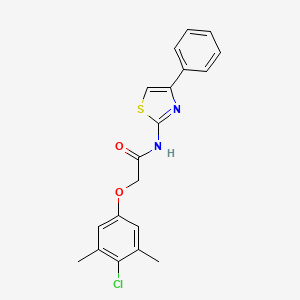![molecular formula C19H13Cl2FN2O3S B3571898 2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571898.png)
2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide
説明
2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CCFSB, and it is a member of the sulfonamide family of compounds. CCFSB has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用機序
The mechanism of action of CCFSB is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. CCFSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CCFSB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
CCFSB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CCFSB can inhibit the growth of cancer cells and induce apoptosis in cancer cells. CCFSB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, CCFSB has been shown to have anti-viral effects and can inhibit the replication of viruses such as HIV and hepatitis C.
実験室実験の利点と制限
One advantage of using CCFSB in lab experiments is that it has been extensively studied and its biological activities are well-characterized. CCFSB is also relatively easy to synthesize and purify. One limitation of using CCFSB in lab experiments is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CCFSB. One area of research is to further explore the mechanism of action of CCFSB and identify its molecular targets. Another area of research is to explore the potential use of CCFSB in combination with other drugs for the treatment of cancer and viral infections. Additionally, there is a need for further studies on the safety and toxicity of CCFSB in vivo.
科学的研究の応用
CCFSB has been studied for its potential use in a range of scientific research applications. One area of research where CCFSB has shown promise is in the treatment of cancer. Studies have shown that CCFSB can inhibit the growth of cancer cells and induce apoptosis in cancer cells. CCFSB has also been studied for its potential use in the treatment of viral infections, including HIV and hepatitis C. In addition, CCFSB has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-[(4-fluorophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3S/c20-12-1-5-14(6-2-12)23-19(25)17-11-16(9-10-18(17)21)28(26,27)24-15-7-3-13(22)4-8-15/h1-11,24H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQVQWDBWVSLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571829.png)
![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)
![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)
![N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3571867.png)

![4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3571903.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)
![5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3571906.png)